
1,3-Propanediol, 2-tert-butyl-2-methyl-, dicarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Propanediol, 2-tert-butyl-2-methyl-, dicarbamate is a chemical compound known for its unique structure and properties It is a derivative of 1,3-propanediol, where the hydrogen atoms are substituted with tert-butyl and methyl groups, and it is further modified with dicarbamate groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Propanediol, 2-tert-butyl-2-methyl-, dicarbamate typically involves the reaction of 1,3-propanediol with tert-butyl and methyl substituents, followed by the introduction of dicarbamate groups. The reaction conditions often require the use of catalysts and specific temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under controlled conditions. The process may include steps such as distillation, crystallization, and purification to isolate the final product. The use of advanced technologies and equipment ensures the efficiency and safety of the production process.
化学反応の分析
Types of Reactions
1,3-Propanediol, 2-tert-butyl-2-methyl-, dicarbamate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium on carbon). The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may result in the formation of alcohols or amines.
科学的研究の応用
1,3-Propanediol, 2-tert-butyl-2-methyl-, dicarbamate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds and polymers.
Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals, coatings, and adhesives.
作用機序
The mechanism of action of 1,3-Propanediol, 2-tert-butyl-2-methyl-, dicarbamate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
2-Methyl-1,3-propanediol: A similar compound with a methyl group instead of tert-butyl and dicarbamate groups.
2-Butyl-2-ethyl-1,3-propanediol: Another similar compound with butyl and ethyl groups instead of tert-butyl and methyl groups.
2-Methyl-2-propyl-1,3-propanediol: A compound with propyl and methyl groups instead of tert-butyl and dicarbamate groups.
Uniqueness
1,3-Propanediol, 2-tert-butyl-2-methyl-, dicarbamate is unique due to its specific combination of tert-butyl, methyl, and dicarbamate groups. This unique structure imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.
特性
CAS番号 |
25462-44-6 |
|---|---|
分子式 |
C10H20N2O4 |
分子量 |
232.28 g/mol |
IUPAC名 |
[2-(carbamoyloxymethyl)-2,3,3-trimethylbutyl] carbamate |
InChI |
InChI=1S/C10H20N2O4/c1-9(2,3)10(4,5-15-7(11)13)6-16-8(12)14/h5-6H2,1-4H3,(H2,11,13)(H2,12,14) |
InChIキー |
HHWIYDYWDGAKSP-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C(C)(COC(=O)N)COC(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


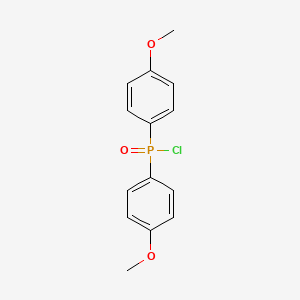
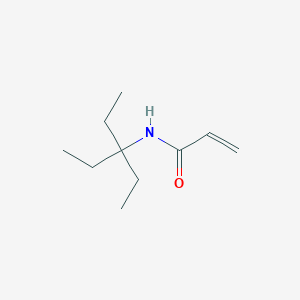
![[(1R,2R)-2-ethenylcyclopropyl]methanol](/img/structure/B14701367.png)
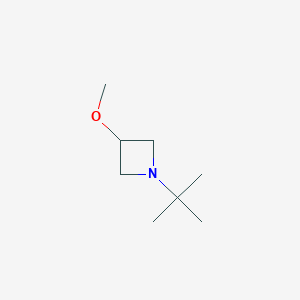
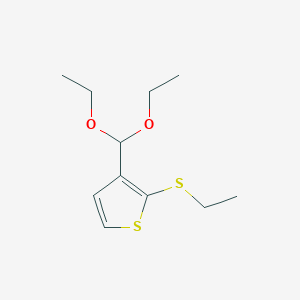

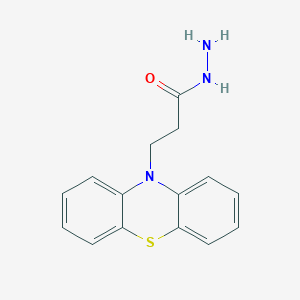
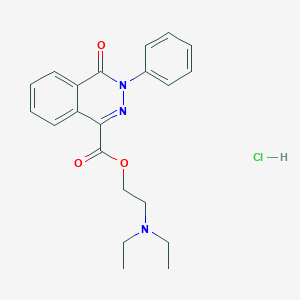
![Benzo[b]thiophene, 6-bromo-2,3,5-trimethyl-](/img/structure/B14701405.png)

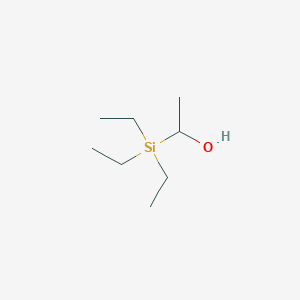

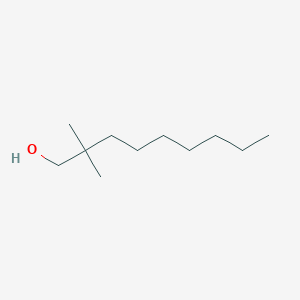
![5-{[(4-Chlorobenzyl)amino]methyl}-2-methylpyrimidin-4-amine](/img/structure/B14701428.png)
